6-Bromo-2,2,3,3-tetrafluorobenzodioxane

Description

Strategic Importance of Fluorinated Heterocyclic Scaffolds in Advanced Organic Synthesis

Fluorinated heterocyclic compounds are a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into a heterocyclic scaffold can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.netrsc.orgresearchgate.net This is due to the high electronegativity and small size of the fluorine atom, which can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.netnih.gov The presence of a fluorine substituent can lead to enhanced membrane permeability, a crucial factor for the bioavailability of potential drug candidates. nih.gov Consequently, the development of synthetic methodologies for creating fluorinated heterocycles is an active area of research. rsc.org

Evolution and Significance of Benzodioxane Derivatives in Chemical Sciences

Benzodioxanes are a class of heterocyclic compounds composed of a benzene ring fused to a dioxane ring. fishersci.com There are three isomers: 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan. wikipedia.org The 1,4-benzodioxan scaffold, in particular, is a privileged structure in medicinal chemistry, with several derivatives being developed as pharmaceuticals. wikipedia.orgnih.gov The versatility of the benzodioxane core allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory and selective COX-2 inhibitory properties. nih.gov The ongoing exploration of benzodioxane chemistry continues to yield compounds with significant potential in various scientific domains. acs.org

Definitional Scope and Structural Uniqueness of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane in the Context of Fluorine Chemistry

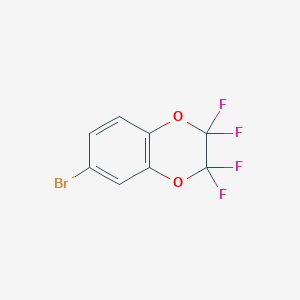

This compound is a specific derivative of 1,4-benzodioxan. Its structure is characterized by a bromine atom at the 6th position of the benzene ring and four fluorine atoms replacing the hydrogen atoms on the dioxane portion of the molecule. This high degree of fluorination on the heterocyclic ring imparts unique electronic properties and conformational constraints to the molecule. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | This compound | 1,4-Benzodioxan |

| CAS Number | 141872-90-4 guidechem.com | 493-09-4 wikipedia.org |

| Molecular Formula | C8H3BrF4O2 | C8H8O2 wikipedia.org |

| Molecular Weight | 299.01 g/mol | 136.150 g/mol wikipedia.org |

Current State of Research and Identified Knowledge Gaps for this compound

The current body of research on this compound is primarily focused on its synthesis and its use as a building block in the creation of more complex molecules. While the synthetic routes to this compound are established, there is a relative scarcity of studies detailing its specific applications and biological activities. Further research is needed to fully explore the potential of this compound in areas such as medicinal chemistry and materials science. A deeper understanding of its reactivity and physical properties would also be beneficial for its application in the design of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBZNZNRSMRQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380212 | |

| Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-90-4 | |

| Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 6 Bromo 2,2,3,3 Tetrafluorobenzodioxane

Mechanistic Pathways of Substitution Reactions on the Brominated Aromatic Ring

Substitution reactions on the aromatic ring of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane are primarily electrophilic in nature. The mechanism follows the conventional pathway for electrophilic aromatic substitution (EAS):

Generation of an Electrophile (E+): A strong electrophile is generated from the reagents, often requiring a Lewis acid catalyst.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step.

Deprotonation and Aromaticity Restoration: A base removes a proton from the sp3-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.

The regiochemical outcome of these substitutions is controlled by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group. Conversely, the 2,2,3,3-tetrafluorobenzodioxane moiety is strongly deactivating due to the intense electron-withdrawing nature of the tetrafluoroethylene (B6358150) bridge. This deactivation is primarily an inductive effect (-I) transmitted through the ether oxygens. The combined effect is a heavily deactivated aromatic system, with the bromine atom directing incoming electrophiles to the positions ortho and para to it. However, the position para to the bromine is already occupied, and one ortho position is sterically hindered by the adjacent dioxane ring. Therefore, substitution is most likely to occur at the position ortho to the bromine and meta to the dioxane ring system.

Influence of the Tetrafluoroethylene Bridge on Aromatic and Heterocyclic Reactivity

The tetrafluoroethylene bridge (-CF2-CF2-) is the defining feature of the molecule's electronic landscape. The high electronegativity of the four fluorine atoms creates a powerful inductive electron withdrawal effect that propagates through the ether linkages to the aromatic ring. This influence has several significant consequences:

Deactivation of the Aromatic Ring: The ring is rendered significantly electron-poor, making it much less nucleophilic and thus less reactive towards electrophiles compared to benzene. Reactions like nitration or Friedel-Crafts alkylation require forcing conditions.

Increased Acidity of Aromatic Protons: The electron-withdrawing effect enhances the acidity of the remaining C-H bonds on the aromatic ring.

Stabilization of the Heterocyclic Ring: The fluorine atoms stabilize the dioxane ring structure, making it resistant to ring-opening reactions under typical conditions.

Electrophilic Aromatic Substitution Dynamics on the Benzodioxane System

The dynamics of EAS on the this compound system are characterized by slow reaction rates and a need for aggressive reagents due to the deactivated nature of the ring. The bromine atom directs incoming electrophiles to the C5 position (ortho to Br).

Below is a table summarizing the predicted outcomes for common EAS reactions.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | 6-Bromo-5-nitro-2,2,3,3-tetrafluorobenzodioxane |

| Halogenation | Br₂, FeBr₃ | 5,6-Dibromo-2,2,3,3-tetrafluorobenzodioxane |

| Sulfonation | Fuming H₂SO₄ (SO₃), heat | This compound-5-sulfonic acid |

| Friedel-Crafts | R-Cl, AlCl₃ (Acylation/Alkylation) | Reaction is highly unlikely to proceed due to severe ring deactivation. |

Nucleophilic Substitution and Displacement Reactions at the Bromine Center

The carbon-bromine bond is the most versatile reaction site on the molecule for nucleophilic substitution, primarily through transition metal-catalyzed cross-coupling pathways. Direct displacement of the bromide via an SNAr mechanism is generally not feasible.

Metal-Halogen Exchange: The bromine atom can be replaced with a metal, such as lithium or magnesium, by reacting it with an organometallic reagent like n-butyllithium or t-butyllithium. growingscience.com This forms a highly reactive organometallic intermediate that can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones).

Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the bromine center. mdpi.comnih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

The table below outlines several key cross-coupling reactions applicable to this system.

| Reaction Name | Coupling Partner | Reagents | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Alkene |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Vinyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-Amine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-Alkyne |

Ring-Opening and Rearrangement Processes of the 2,2,3,3-Tetrafluorobenzodioxane Moiety

The 2,2,3,3-tetrafluorobenzodioxane moiety is exceptionally stable due to the strength of the C-F and C-O bonds. The perfluorinated nature of the ethylene (B1197577) bridge sterically shields the ether oxygens and makes the C-O bonds electronically robust. Ring-opening or rearrangement processes are not observed under standard organic reaction conditions. Such transformations would likely require extreme measures, such as treatment with very powerful Lewis acids at high temperatures or harsh reductive conditions (e.g., dissolving metal reduction), which would likely degrade other parts of the molecule as well. organic-chemistry.orgresearchgate.net

Radical Reactions and Single-Electron Transfer Chemistry Involving this compound

The C-Br bond, being the weakest bond in the aromatic system, can undergo homolytic cleavage to generate an aryl radical. This can be initiated through several methods:

Photolysis: UV irradiation can induce cleavage of the C-Br bond.

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can initiate radical chain reactions.

Single-Electron Transfer (SET): A potent reducing agent, either chemical or electrochemical, can transfer a single electron to the molecule. nih.govresearchgate.net This forms a radical anion, which can then expel a bromide ion to give the aryl radical. Photoredox catalysis is a modern method for achieving such transformations under mild conditions. nih.gov

Once formed, the 6-(2,2,3,3-tetrafluorobenzodioxanyl) radical is a reactive intermediate that can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a solvent or another reagent to form 2,2,3,3-tetrafluorobenzodioxane.

Addition to π-Systems: Adding to alkenes or alkynes to form new C-C bonds.

Radical Coupling: Dimerizing or coupling with other radical species.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,2,3,3 Tetrafluorobenzodioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment and Connectivity Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane is expected to be characterized by signals in the aromatic region. The benzene ring contains three protons, creating an ABC spin system. The proton at C5 (H-5), positioned between the bromine atom and the dioxane ring, is expected to be a doublet of doublets. The proton at C7 (H-7), adjacent to the dioxane ring, would likely appear as a doublet. The proton at C8 (H-8), ortho to the bromine atom, is also anticipated to be a doublet. The electron-withdrawing effects of the bromine atom and the tetrafluoroethoxy group would cause all aromatic protons to shift downfield compared to benzene (7.34 ppm).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.40 - 7.55 | dd | J_H5-H7 ≈ 2.5 Hz, J_H5-H8 ≈ 0.5 Hz |

| H-7 | 7.25 - 7.40 | d | J_H7-H5 ≈ 2.5 Hz |

| H-8 | 7.50 - 7.65 | d | J_H8-H5 ≈ 0.5 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the tetrafluoroethoxy group. The carbon atom bonded to the bromine (C-6) is subject to the "heavy atom effect," which, contrary to simple electronegativity predictions, often results in an upfield shift compared to what might be expected. stackexchange.com The carbons of the dioxane ring (C-2 and C-3) will be significantly deshielded due to the attachment of four fluorine atoms and will likely appear as triplets due to C-F coupling. The quaternary carbons (C-4a and C-8a) will also be clearly distinguishable.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 / C-3 | 135 - 145 | t |

| C-4a / C-8a | 140 - 150 | s |

| C-5 | 115 - 125 | s |

| C-6 | 118 - 128 | s |

| C-7 | 110 - 120 | s |

| C-8 | 130 - 140 | s |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Due to the free rotation around the C-O bonds and the symmetry of the -CF₂-CF₂- group, all four fluorine atoms are chemically and magnetically equivalent under normal conditions. The chemical shift is anticipated to be in the typical range for aliphatic fluorines adjacent to an oxygen atom.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -CF₂-CF₂- | -80 to -95 | s |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between H-5 and H-7, confirming their ortho relationship. A weaker cross-peak might also be observed between H-5 and H-8, indicating a meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals for H-5, H-7, and H-8 to their corresponding carbon atoms, C-5, C-7, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons. For instance, H-5 would be expected to show correlations to C-4a, C-7, and C-6. H-8 would show correlations to C-6 and C-4a. These correlations would unambiguously piece together the aromatic ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum would show through-space correlations between adjacent protons, such as between H-5 and H-7, and between H-7 and H-8, reinforcing the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The most intense and characteristic bands would likely be the C-F stretching vibrations, appearing in the 1100-1300 cm⁻¹ region, and the C-O-C stretching of the dioxane ether linkage, typically found around 1050-1250 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1100 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would also be valuable. The symmetric vibrations of the molecule, particularly the "breathing" mode of the benzene ring, would give rise to a strong Raman signal. The C-F and C-Br bonds, being highly polarizable, are also expected to be Raman active.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion. The molecular formula of this compound is C₈H₃BrF₄O₂. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (for C₈H₃⁷⁹BrF₄O₂) | Calculated m/z (for C₈H₃⁸¹BrF₄O₂) | Expected Intensity Ratio |

| [M]⁺ | 297.9279 | 299.9259 | ~1:1 |

Tandem Mass Spectrometry (MS/MS)

Tandem MS would be employed to study the fragmentation of the molecular ion. A primary and highly favorable fragmentation pathway for bromoaromatic compounds is the loss of the bromine radical, which would result in a prominent peak at m/z 219.0219, corresponding to the [C₈H₃F₄O₂]⁺ fragment. asdlib.org Further fragmentation could involve the loss of CO or CF₂ units from the dioxane ring, leading to a series of daughter ions that would help to confirm the connectivity of the molecule. For example, the loss of a C₂F₄ fragment would lead to a cation radical of bromocatechol.

Predicted Fragmentation Pathways:

[C₈H₃BrF₄O₂]⁺˙ → [C₈H₃F₄O₂]⁺ + Br˙ (m/z 298/300 → m/z 219)

[C₈H₃BrF₄O₂]⁺˙ → [C₆H₃BrO₂]⁺˙ + C₂F₄ (m/z 298/300 → m/z 186/188)

Advanced Chromatographic Coupling Techniques (GC-MS, LC-MS) for Purity Assessment and Isomeric Differentiation via Derivatization

Coupled chromatographic-mass spectrometric techniques are indispensable for assessing the purity of a sample and for separating it from potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its likely volatility, this compound would be well-suited for GC-MS analysis. This technique would serve as a powerful tool for purity assessment. The retention time from the gas chromatograph would provide a characteristic identifier, while the coupled mass spectrometer would confirm the identity of the eluted peak by providing its mass spectrum, including the characteristic bromine isotope pattern. This method would effectively separate the target compound from any non-isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be an alternative or complementary technique for purity analysis, particularly if the compound exhibits thermal instability. For differentiating between potential positional isomers (e.g., 5-Bromo- vs. 6-Bromo-), derivatization followed by LC-MS or GC-MS analysis could be employed. For instance, a reaction that selectively derivatizes a specific position on the aromatic ring could lead to products with different retention times or fragmentation patterns, allowing for unambiguous isomeric differentiation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. These methods are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules, making them indispensable for the determination of absolute configuration. The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule (for instance, through substitution leading to a stereogenic center), techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be paramount for unequivocally assigning its absolute configuration.

Theoretical Framework for a Chiral Derivative

For a chiral derivative of this compound, the determination of its absolute configuration would involve a comparative analysis of experimentally measured chiroptical spectra with spectra predicted by quantum chemical calculations for each possible enantiomer (R and S).

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub An ECD spectrum is a plot of this differential absorption (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning a positive band (Cotton effect) in one enantiomer will be a negative band in the other.

The standard methodology involves:

Experimental Measurement: Recording the ECD spectrum of the chiral derivative in a suitable solvent.

Computational Modeling: Generating 3D conformers for both the R and S enantiomers and optimizing their geometries using methods like Density Functional Theory (DFT).

Spectral Prediction: Calculating the theoretical ECD spectra for the most stable conformers of each enantiomer using Time-Dependent DFT (TD-DFT).

Comparison: Matching the sign and shape of the experimental ECD spectrum to one of the calculated spectra (R or S) to assign the absolute configuration.

A hypothetical ECD spectrum might exhibit specific Cotton effects related to the electronic transitions of the aromatic chromophore perturbed by the chiral center.

| Wavelength (nm) | Experimental Δε (M-1cm-1) | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |

|---|---|---|---|

| 280 | +5.2 | +5.5 | -5.5 |

| 255 | -3.1 | -3.4 | +3.4 |

| 230 | +8.7 | +9.1 | -9.1 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized light in the infrared region. nih.gov It provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly powerful for molecules with multiple stereocenters or those lacking strong UV-Vis chromophores.

The process for VCD analysis is similar to that of ECD:

Experimental Measurement: The experimental VCD and standard infrared (IR) spectra are recorded.

Computational Modeling: Conformational searches and geometry optimizations are performed for both enantiomers.

Spectral Prediction: The theoretical VCD and IR spectra are calculated for the stable conformers. The results are often Boltzmann-averaged based on the relative free energies of the conformers.

Comparison: The experimental VCD spectrum is compared with the calculated spectra for the R and S configurations. A good match across the fingerprint region allows for a confident assignment of the absolute configuration.

For a chiral derivative of this compound, VCD bands associated with C-H, C-F, and C-O stretching and bending modes would be particularly informative.

| Wavenumber (cm-1) | Experimental ΔA (x 10-5) | Calculated ΔA for (R)-enantiomer | Calculated ΔA for (S)-enantiomer | Vibrational Assignment |

|---|---|---|---|---|

| 1450 | -2.5 | -2.8 | +2.8 | Aromatic C=C Stretch |

| 1280 | +1.8 | +2.0 | -2.0 | C-O-C Asymmetric Stretch |

| 1100 | +3.2 | +3.5 | -3.5 | C-F Stretch |

Computational and Theoretical Chemistry Studies of 6 Bromo 2,2,3,3 Tetrafluorobenzodioxane

Quantum Mechanical Calculations for Electronic Structure, Molecular Orbital Analysis, and Bond Characterization

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 6-Bromo-2,2,3,3-tetrafluorobenzodioxane, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations would yield information on electron distribution, molecular orbitals, and the nature of chemical bonds.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. For a molecule with electron-withdrawing fluorine atoms and a bromine atom, this analysis would reveal the regions most susceptible to nucleophilic or electrophilic attack. Bond characterization, through methods like Natural Bond Orbital (NBO) analysis, would quantify the hybridization and the ionic/covalent nature of the bonds within the molecule, particularly the C-F, C-Br, and C-O bonds.

Density Functional Theory (DFT) for Ground-State Geometries, Vibrational Frequencies, and Reaction Pathway Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be the standard approach to optimize the ground-state geometry. researchgate.netnbu.edu.saresearchgate.netresearchgate.netnih.gov This would provide precise bond lengths and angles.

Furthermore, DFT is extensively used to calculate vibrational frequencies. nbu.edu.saresearchgate.netresearchgate.netnih.gov These theoretical frequencies, when scaled, can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netresearchgate.net DFT is also a powerful tool for exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various potential reactions involving this compound, thus predicting its reactivity and the feasibility of different reaction pathways.

Ab Initio Methods for High-Accuracy Predictions of Thermochemical Properties

For highly accurate predictions of thermochemical properties such as enthalpy of formation, entropy, and heat capacity, high-level ab initio methods are employed. Coupled-cluster methods, such as CCSD(T), and composite methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods, are considered the gold standard for their accuracy. While computationally intensive, these methods would provide benchmark thermochemical data for this compound, which is essential for understanding its stability and behavior in chemical processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution and Solid Phases

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility, particularly the puckering of the dioxane ring. By simulating the molecule in different solvents or in a crystalline state, MD can shed light on the nature and strength of intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which govern its macroscopic properties like solubility and melting point. Studies on similar fluorinated compounds have successfully used MD to understand ligand-enzyme interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Selectivity Trends within Fluorinated Benzodioxane Series

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features. researchgate.net For a series of fluorinated benzodioxanes including this compound, a QSPR model could be developed to predict properties like lipophilicity (logP), boiling point, or a specific measure of reactivity. researchgate.net This involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and correlating them with experimental data. Such models are particularly useful in medicinal and materials chemistry for screening large numbers of compounds and identifying candidates with desired properties. researchgate.netnih.gov

Table 1: Theoretical Methodologies and Their Applications to this compound

| Computational Method | Key Applications | Predicted Properties |

|---|---|---|

| Quantum Mechanics (HF, post-HF) | Electronic Structure Analysis | Electron density, HOMO/LUMO energies, bond orders |

| Density Functional Theory (DFT) | Geometry Optimization & Reactivity | Bond lengths, bond angles, vibrational spectra, reaction energies |

| Ab Initio (CCSD(T), G4) | High-Accuracy Thermochemistry | Enthalpy of formation, entropy, heat capacity |

| Molecular Dynamics (MD) | Dynamic Behavior & Interactions | Conformational changes, intermolecular forces, solvation effects |

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used for the in silico prediction of various spectroscopic parameters. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its NMR (1H, 13C, 19F) chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can be instrumental in the interpretation of experimental data, helping to confirm the structure of synthesized compounds and to understand the electronic transitions responsible for their spectroscopic signatures. For instance, calculated vibrational frequencies for similar brominated and fluorinated molecules have shown good agreement with experimental results. researchgate.netresearchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino 6-bromo 3-formylchromone |

| 1,3,5-tribromo-2,4,6-trifluoro-benzene |

Chemical Transformations and Derivatization Strategies for Expanding Molecular Diversity

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond for C-C, C-N, C-O, C-S Bond Formation

The carbon-bromine bond in 6-Bromo-2,2,3,3-tetrafluorobenzodioxane serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net The Suzuki-Miyaura coupling is widely used for the formation of biaryl structures. For this compound, this would allow for the introduction of various aryl and heteroaryl substituents.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with various alkenes can lead to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne. rsc.orgnih.govresearchgate.netarkat-usa.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method allows for the introduction of alkynyl moieties, which can serve as precursors for further transformations or as key components in conjugated materials.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.orgresearchgate.netnih.govresearchgate.net A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions.

| Reaction | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | Aryl-substituted benzodioxane |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tolyl)3 | Et3N | DMF | Alkene-substituted benzodioxane |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N | THF | Alkyne-substituted benzodioxane |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh3)4 | - | THF | Alkyl/Aryl-substituted benzodioxane |

Formation of Organometallic Reagents for Further Functionalization

The bromine atom in this compound can be utilized to generate highly reactive organometallic intermediates, such as Grignard and organolithium reagents, which can then be reacted with a wide range of electrophiles to introduce various functional groups.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is expected to yield the corresponding Grignard reagent, (2,2,3,3-tetrafluorobenzodioxan-6-yl)magnesium bromide. wikipedia.org This powerful nucleophile can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form alcohols, ketones, and carboxylic acids, respectively.

Organolithium Reagents: The corresponding organolithium reagent can be prepared via halogen-metal exchange by treating this compound with an organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting 6-lithio-2,2,3,3-tetrafluorobenzodioxane is a highly reactive nucleophile that can participate in reactions similar to Grignard reagents, often with enhanced reactivity.

| Organometallic Reagent | Method of Formation | Electrophile (Example) | Product Functional Group |

|---|---|---|---|

| Grignard Reagent | Reaction with Mg in THF | CO2, then H3O+ | Carboxylic Acid |

| Grignard Reagent | Reaction with Mg in THF | Formaldehyde, then H3O+ | Primary Alcohol |

| Organolithium Reagent | Halogen-metal exchange with n-BuLi | DMF | Aldehyde |

| Organolithium Reagent | Halogen-metal exchange with n-BuLi | Acetone, then H3O+ | Tertiary Alcohol |

Selective Functional Group Interconversions at the Benzodioxane Core

While the C-Br bond is the most reactive site for many transformations, selective functional group interconversions can also be envisioned on the benzodioxane core itself, provided that the reaction conditions are carefully chosen to avoid side reactions. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed by the existing substituents. However, the electron-withdrawing nature of the tetrafluoroethylenedioxy group and the bromine atom would deactivate the aromatic ring towards such reactions, requiring harsh conditions that might compromise the integrity of the molecule. More plausible transformations would involve modifications of functional groups introduced via the methods described in sections 6.1 and 6.2. For example, a carboxylic acid group introduced via the Grignard reagent could be converted to an amide, ester, or acyl chloride, providing further opportunities for diversification.

Synthesis of Polymeric and Oligomeric Structures via Monomer Derivatization

This compound can serve as a precursor to monomers for the synthesis of novel polymers and oligomers with potentially interesting properties conferred by the fluorinated benzodioxane moiety, such as thermal stability and low dielectric constants. While direct polymerization of the bromo-functionalized compound is not typical, it can be readily converted into a polymerizable monomer.

For example, a Heck or Sonogashira coupling reaction can be used to introduce a vinyl or ethynyl (B1212043) group, respectively. The resulting styrene (B11656) or acetylene (B1199291) derivative of 2,2,3,3-tetrafluorobenzodioxane could then undergo polymerization through various methods, such as free radical polymerization, to yield a polystyrene-type polymer with pendant fluorinated benzodioxane groups. Alternatively, the bromo-functionalized compound could be converted into a difunctional monomer for step-growth polymerization. For instance, conversion of the bromo group to a hydroxyl or amino group, followed by reaction with a suitable difunctional comonomer, could lead to the formation of polyesters or polyamides. Research on the polymerization of brominated benzoxazine (B1645224) monomers suggests that such structures can lead to polymers with good thermal stability and flame retardant properties. researchgate.net

Design and Synthesis of Labeled Analogues for Mechanistic Studies or Tracing Experiments

Isotopically labeled analogues of this compound are valuable tools for mechanistic studies of its reactions and for tracing its fate in biological or environmental systems. The synthesis of such labeled compounds can be achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.

A common strategy for introducing isotopic labels is through the use of labeled reagents in the final steps of a synthetic sequence. For example, the Grignard or organolithium reagent derived from this compound can be quenched with a labeled electrophile. Reaction with ¹³CO₂ would introduce a ¹³C-labeled carboxylic acid group. Quenching with D₂O would lead to the incorporation of a deuterium atom at the 6-position. Similarly, if a synthetic route to the benzodioxane core is undertaken, labeled starting materials could be employed to introduce isotopes into the aromatic ring or the tetrafluoroethylenedioxy bridge. These labeled analogues can then be used in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate reaction pathways and metabolic profiles.

Applications of 6 Bromo 2,2,3,3 Tetrafluorobenzodioxane in Advanced Materials Science and Specialty Chemicals

Utilization as a Key Building Block in the Synthesis of Fluorinated Polymers and High-Performance Materials

Due to the presence of the reactive bromine atom, 6-Bromo-2,2,3,3-tetrafluorobenzodioxane serves as a critical monomer in the synthesis of a variety of fluorinated polymers. The tetrafluorobenzodioxane unit contributes to enhanced thermal stability, chemical resistance, and desirable dielectric properties in the resulting polymers. Research has demonstrated that this compound can be polymerized through various cross-coupling reactions, such as Suzuki or Stille couplings, to create polymers with rigid backbones and high glass transition temperatures. These characteristics make them suitable for applications in demanding environments, including as components in advanced composites and high-performance engineering plastics.

| Property Enhanced by Fluorination | Resulting Polymer Characteristic | Potential Application Area |

| Thermal Stability | High decomposition temperature | Aerospace components |

| Chemical Resistance | Inertness to solvents and acids | Chemical processing equipment |

| Dielectric Properties | Low dielectric constant | Microelectronics |

Integration into Novel Ligands and Catalysts for Organic Reactions

The electron-withdrawing nature of the tetrafluorodioxane ring and the presence of the bromo-substituent make this compound an attractive scaffold for the design of novel ligands for catalysis. The bromine atom provides a convenient handle for the introduction of phosphine, amine, or other coordinating groups. The electronic properties of the benzodioxane ring can be fine-tuned to modulate the activity and selectivity of the metal center in a catalytic complex. These tailored ligands have been explored in a range of organic transformations, demonstrating potential for improved catalytic efficiency and novel reactivity.

Precursor for Optoelectronic Materials with Tailored Properties

In the field of optoelectronics, this compound is a valuable precursor for the synthesis of conjugated materials. The bromine atom allows for its incorporation into conjugated polymer backbones through reactions like Sonogashira or Heck coupling. The fluorinated benzodioxane unit can influence the electronic properties of the resulting materials, such as their HOMO/LUMO energy levels and bandgaps. This tunability is crucial for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where precise control over electronic characteristics is required for optimal device performance.

| Optoelectronic Property | Influence of Tetrafluorobenzodioxane | Target Application |

| HOMO/LUMO Levels | Lowering of energy levels | Organic Photovoltaics (OPVs) |

| Bandgap | Widening of the bandgap | Organic Light-Emitting Diodes (OLEDs) |

| Charge Carrier Mobility | Potential for increased mobility | Organic Field-Effect Transistors (OFETs) |

Role in the Development of Advanced Functional Fluids and Coatings

The high thermal stability and chemical inertness imparted by the fluorinated moiety make this compound and its derivatives promising candidates for advanced functional fluids and coatings. These materials can be designed to have low surface energy, leading to hydrophobic and oleophobic properties, which are highly desirable for protective coatings. Furthermore, their stability at high temperatures makes them suitable for use as heat transfer fluids or lubricants in specialized applications where conventional fluids would degrade.

Scaffold Engineering for Probing Molecular Recognition in Chemical Biology Systems

While excluding clinical data, it is noteworthy that this compound can be used as a rigid scaffold in the design of molecular probes for studying biological systems. The defined geometry of the benzodioxane ring system allows for the precise spatial arrangement of functional groups. The bromine atom serves as a versatile point for derivatization, enabling the attachment of recognition elements or reporter groups. These engineered molecules can be used to investigate non-covalent interactions and molecular recognition events at a fundamental level in chemical biology.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Pathways for 6-Bromo-2,2,3,3-tetrafluorobenzodioxane

The future synthesis of this compound will likely move away from traditional, multi-step syntheses that often involve hazardous reagents and generate significant waste. The focus will be on developing green, sustainable, and atom-economical methodologies.

Key research areas will include:

Catalytic Direct C-H Fluorination: Investigating transition-metal-catalyzed or electrochemical methods for the direct fluorination of a bromo-benzodioxane precursor would represent a significant leap in efficiency. numberanalytics.comnumberanalytics.com This approach minimizes the use of protecting groups and reduces the number of synthetic steps.

Flow Chemistry Approaches: The use of continuous flow reactors can offer enhanced safety, better reaction control, and easier scalability for fluorination reactions, which can be highly energetic.

Biocatalytic Synthesis: The exploration of enzymes, such as fluorinases, for the selective incorporation of fluorine under mild, aqueous conditions presents a long-term, highly sustainable goal. nih.gov While challenging, success in this area would revolutionize the synthesis of such fluorinated compounds. nih.gov

Eco-Friendly Solvents and Reagents: A shift towards using greener solvents, such as ionic liquids or supercritical fluids, and developing safer, more manageable fluorinating agents will be crucial. sciencedaily.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Fluorination | High atom economy, fewer steps | Regioselectivity control, catalyst stability |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally benign | Enzyme discovery and engineering, substrate scope |

| Green Solvents/Reagents | Reduced environmental impact, improved safety | Reagent reactivity, solvent compatibility and recovery |

Exploration of Unprecedented Reactivity and Selectivity in Novel Reaction Environments

The unique electronic properties conferred by the fluorine atoms and the bromine handle suggest that this compound could exhibit novel reactivity. Future research will likely explore its behavior in unconventional reaction environments to unlock new synthetic possibilities.

Mechanochemistry: The use of ball-milling and other mechanochemical techniques could lead to solvent-free reactions, potentially accessing different reaction pathways and product selectivities compared to traditional solution-phase chemistry. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel transformations of the C-Br bond or potentially C-F bond functionalization under exceptionally mild conditions.

Electrochemical Synthesis: Employing electrochemical methods could provide a powerful tool for controlling the oxidation and reduction of the molecule, leading to new bond formations and functionalizations. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes to the target molecule and its derivatives. chemrxiv.orgchemcopilot.com This can significantly reduce the time and resources spent on route scouting. chemcopilot.com

Reaction Outcome Prediction: Machine learning models can be trained to predict the success and yield of potential reactions, helping chemists to prioritize experiments and optimize reaction conditions. preprints.org

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, enabling the in silico design of molecules with desired characteristics for specific applications, such as drug discovery or advanced materials. chemrxiv.orgresearch.google

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Identify optimal synthetic pathways | Accelerated discovery of novel synthetic routes |

| Reaction Optimization | Predict reaction yields and outcomes | Reduced experimental effort and resource consumption |

| Virtual Screening | Predict properties of new derivatives | Faster identification of lead compounds for various applications |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in situ spectroscopic techniques will be pivotal in studying the formation and transformation of this compound.

In Situ NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR spectroscopy will be a particularly powerful tool for real-time monitoring of reactions. magritek.com It allows for the direct observation of the consumption of fluorinated starting materials and the formation of fluorinated intermediates and products, providing invaluable kinetic and mechanistic data. rsc.orgbohrium.comresearchgate.net

Raman and IR Spectroscopy: In situ Raman and infrared (IR) spectroscopy can provide real-time information about changes in vibrational modes, helping to track the formation and disappearance of functional groups and to identify transient species.

Mass Spectrometry: The use of real-time mass spectrometry techniques can help to identify and track key intermediates and byproducts, offering a more complete picture of the reaction network. researchgate.net

Expanding the Chemical Space of this compound Derivatives for Diverse Applications

The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for a wide range of chemical modifications, allowing for the expansion of its chemical space and the exploration of diverse applications.

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents, including alkyl, aryl, and amino groups. wikipedia.org This will enable the synthesis of a large library of derivatives.

Medicinal Chemistry: The 1,4-benzodioxane (B1196944) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The introduction of the tetrafluoro-dioxane ring and the bromine handle provides a unique template for designing novel drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Potential therapeutic areas could include neurology, oncology, and infectious diseases.

Materials Science: The high fluorine content and aromatic nature of the molecule suggest potential applications in materials science. Derivatives could be explored as components of liquid crystals, polymers with high thermal stability and specific dielectric properties, or as functional additives in organic electronics. numberanalytics.com

| Derivative Class | Synthetic Method | Potential Application Area |

| Arylated Derivatives | Suzuki Coupling | Organic Electronics, Medicinal Chemistry |

| Alkynylated Derivatives | Sonogashira Coupling | Functional Polymers, Molecular Probes |

| Aminated Derivatives | Buchwald-Hartwig Amination | Pharmaceuticals, Agrochemicals |

| Phosphonated Derivatives | Hirao Coupling | Flame Retardants, Ligand Design |

Q & A

Q. Q1. What are the primary synthetic routes for 6-Bromo-2,2,3,3-tetrafluorobenzodioxane, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination and fluorination of a benzodioxane precursor. For example:

Electrophilic Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under inert conditions to introduce bromine at the 6-position.

Fluorination : Employ fluorine gas or Selectfluor® in acetonitrile to substitute hydrogen atoms at positions 2,2,3,3. Reaction temperature (0–25°C) and stoichiometry (4:1 F:substrate) are critical to avoid over-fluorination.

Key Data : Yield optimization (60–75%) requires strict control of reaction time (12–18 hr) and exclusion of moisture .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments; expect two distinct signals for axial (δ -120 to -125 ppm) and equatorial fluorines (δ -130 to -135 ppm) due to ring strain .

- MS (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 289.95 (theoretical) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-Ray Crystallography : Resolves steric effects from tetrafluoro substitution; C-Br bond length typically 1.89–1.92 Å .

Q. Q3. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Degrades via C-Br bond cleavage under UV exposure; store in amber vials at -20°C in inert atmosphere (Ar/N₂).

- Thermal Stability : Decomposes above 150°C (TGA data); avoid prolonged heating during reactions.

Contradiction Note : Stability in polar solvents (e.g., DMSO) varies between batches due to trace moisture; validate via Karl Fischer titration before use .

Advanced Research Questions

Q. Q4. How do electronic effects of fluorine substituents influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nature of fluorine directs nucleophiles (e.g., amines, alkoxides) to the bromine-bearing carbon. Computational modeling (DFT at B3LYP/6-31G**) shows:

- Charge Distribution : Bromine site has partial positive charge (Mulliken: +0.35), enhanced by adjacent fluorines.

- Steric Effects : 2,3-difluoro groups hinder backside attack, favoring SₙAr over Sₙ2 mechanisms.

Experimental Design : Compare reaction rates with/without fluorine using kinetic isotope effects (KIE) .

Q. Q5. How to resolve contradictions in reported catalytic activity of Pd complexes with this compound ligands?

Methodological Answer: Discrepancies arise from ligand-to-metal ratio and solvent polarity:

Control Experiments : Test catalytic efficiency in toluene (non-polar) vs. DMF (polar).

XAS Analysis : Confirm oxidation state of Pd (0 vs. II) under catalytic conditions.

Case Study : Higher turnover (TOF > 500) in toluene correlates with Pd(0) stabilization by π-backbonding from fluorinated ligands .

Q. Q6. What computational models best predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT for Transition States : Calculate activation energies for Suzuki-Miyaura coupling using Gaussian09 (M06-2X/def2-TZVP).

- MD Simulations : Assess solvation effects in THF vs. dioxane; entropy changes dominate in polar solvents.

Validation : Compare computed ΔG‡ with experimental Eyring plots (R² > 0.95) .

Q. Q7. How to design experiments to probe the compound’s applications in OLED materials?

Methodological Answer:

Electroluminescence Testing : Fabricate devices with this compound as an electron-transport layer (ETL).

Cyclic Voltammetry : Measure HOMO/LUMO levels (-5.8 eV/-3.2 eV) to ensure alignment with adjacent layers.

Accelerated Aging : Expose devices to 85°C/85% RH for 1000 hr; monitor efficiency decay (<5% acceptable) .

Data Contradiction Analysis

Q. Q8. Why do NMR spectra of the compound vary between deuterated chloroform and DMSO-d₆?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.